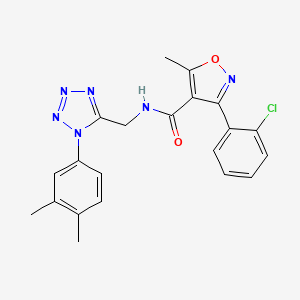
3-(2-chlorophenyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
One study discusses the synthesis and chemistry of a compound with broad-spectrum antitumor activity, indicating the potential of similar compounds in cancer research. The compound exhibited curative activity against specific leukemia types and may act as a prodrug for further modifications to enhance its antitumor properties (Stevens et al., 1984).
Chemical Transformations and Derivatives
Research on chemical transformations of related compounds includes the rearrangement of benzoxazine-ones to quinazolinediones, showcasing the versatility of similar molecular structures in synthetic chemistry (Azizian et al., 2000).
Fluorescence and Spectral Studies
A study on the absorption and fluorescence spectra of carboxamides, including a similar compound, highlights the effect of solvent polarity on their photophysical properties. This research contributes to understanding the molecular interactions and electronic properties of such compounds (Patil et al., 2011).
Luminescence Sensing
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for fluorescence sensing of benzaldehyde derivatives. These complexes exhibit selective sensitivity, indicating the potential of similar compounds in developing fluorescence sensors (Shi et al., 2015).
Insecticidal Activity
Compounds with a related structure were explored for insecticidal activity, demonstrating the diverse biological applications and potential for developing new pesticides (Yu et al., 2009).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including isoxazoles and pyrazoles, underscores the compound's role in the development of new molecules with potential biological and chemical applications. Such research contributes to the broad field of synthetic organic chemistry (Martins et al., 2002).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-12-8-9-15(10-13(12)2)28-18(24-26-27-28)11-23-21(29)19-14(3)30-25-20(19)16-6-4-5-7-17(16)22/h4-10H,11H2,1-3H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWPPOLXAHUGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

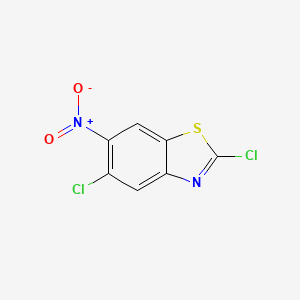
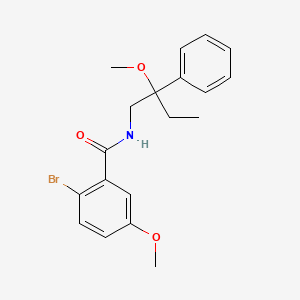

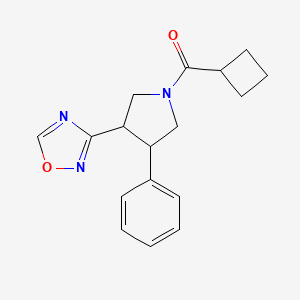
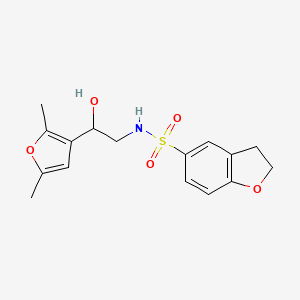
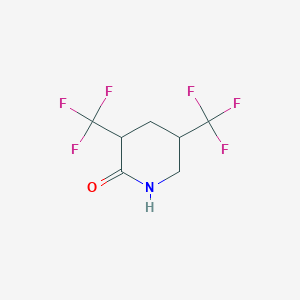
![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)

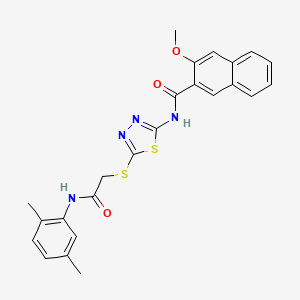
![(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2726201.png)
![2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726202.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)
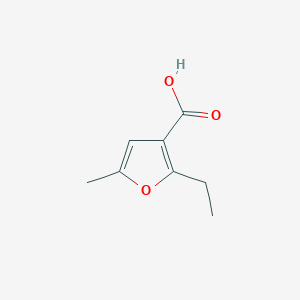
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)